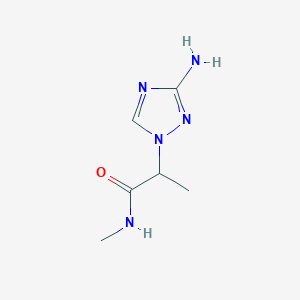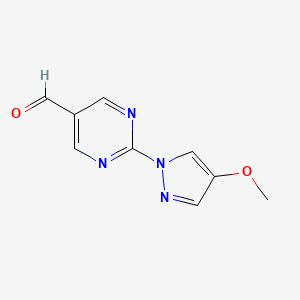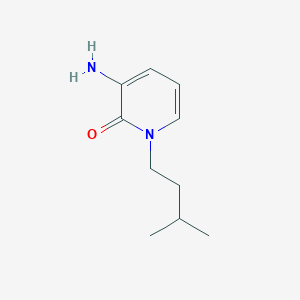
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .
Analyse Chemischer Reaktionen
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions. In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In the industrial sector, it is utilized in the development of new materials and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide include 3-amino-1,2,4-triazole and its derivatives . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. For example, 3-amino-1,2,4-triazole is known for its use as a nonselective systemic herbicide, while this compound has broader applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H11N5O |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12) |
InChI-Schlüssel |
BIYVIYIYHCFGSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)

